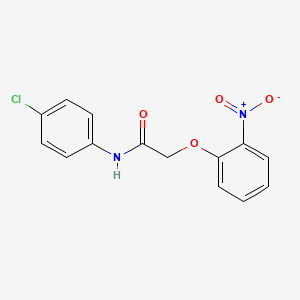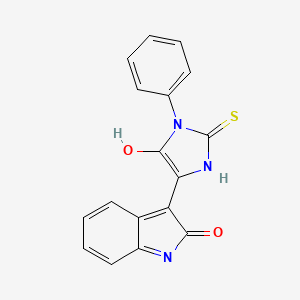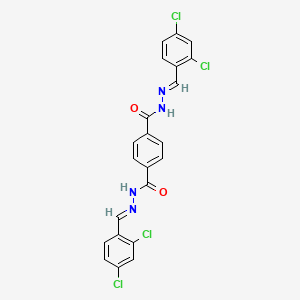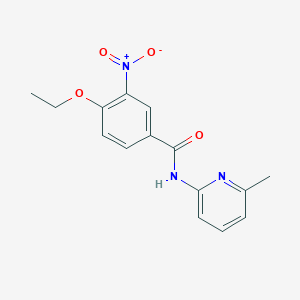![molecular formula C20H22N6O B5589403 N-[(3S*,4R*)-4-(4-methylphenyl)-1-(9H-purin-6-yl)-3-pyrrolidinyl]cyclopropanecarboxamide](/img/structure/B5589403.png)
N-[(3S*,4R*)-4-(4-methylphenyl)-1-(9H-purin-6-yl)-3-pyrrolidinyl]cyclopropanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound belongs to a class of molecules that often exhibit significant biological activity, making them of interest in pharmaceutical research and development. Compounds with similar structures have been synthesized and analyzed for various potential applications, including as inhibitors of specific enzymes or for their antiproliferative properties against cancer cell lines.
Synthesis Analysis
The synthesis of complex organic compounds typically involves multi-step reactions, including nucleophilic substitution reactions, ester hydrolysis, and condensation reactions. For example, Zhou et al. (2021) described a high-yield synthetic method for a similar compound, emphasizing the importance of choosing appropriate reaction pathways to achieve desired structural features with high purity and yield (Zhou et al., 2021).
Molecular Structure Analysis
The molecular structure of such compounds is typically confirmed using techniques like NMR and X-ray crystallography. For instance, Cetina et al. (2004) provided insights into the molecular structure of cyclopropane derivatives using X-ray crystallography, showcasing the importance of structural confirmation in understanding the compound's potential interactions and activity (Cetina et al., 2004).
Chemical Reactions and Properties
The reactivity of a compound is closely related to its molecular structure, with specific functional groups influencing its behavior in chemical reactions. For instance, Zhou et al. (2021) explored the synthesis and characterization of a compound, highlighting how its structural features affect its reactivity and potential applications (Zhou et al., 2021).
Physical Properties Analysis
Physical properties such as solubility, melting point, and boiling point are critical for understanding how a compound can be used and handled in a laboratory or industrial setting. Yang et al. (1999) discussed the synthesis and properties of polyamides based on cyclohexane, which provides a context for how the physical properties of similar compounds are analyzed (Yang et al., 1999).
Chemical Properties Analysis
The chemical properties, including stability, reactivity, and potential for interactions with biological molecules, are essential for predicting the utility of a compound in various applications. Research by Ding et al. (2021) on a compound with a similar structure investigated its potential as a GSK-3β inhibitor, illustrating the importance of understanding chemical properties in drug development (Ding et al., 2021).
Aplicaciones Científicas De Investigación
Synthetic Methodologies
Rapid Synthesis Techniques
Zhihui Zhou et al. (2021) developed a high-yield synthetic method for a structurally similar compound, showcasing the efficiency of multi-step nucleophilic substitution reactions and ester hydrolysis in synthesizing complex cyclopropanecarboxamide derivatives. This approach could be relevant for the synthesis of N-[(3S*,4R*)-4-(4-methylphenyl)-1-(9H-purin-6-yl)-3-pyrrolidinyl]cyclopropanecarboxamide, highlighting the compound's synthetic accessibility (Zhou et al., 2021).
Biological Evaluation and Activities
Antidepressant and Nootropic Agents
Asha B. Thomas et al. (2016) explored the synthesis and pharmacological activity of compounds with potential antidepressant and nootropic effects, which included cyclopropanecarboxamide derivatives. This research suggests that cyclopropanecarboxamide scaffolds, like the one , may offer a framework for developing CNS-active agents, underlining the compound's potential in neuropsychiatric research (Thomas et al., 2016).
Anticancer Evaluation
S. Bondock and Hanaa Gieman (2015) evaluated new 2-chloro-3-hetarylquinolines for their antibacterial and anticancer activities, providing a basis for investigating similar structures, such as N-[(3S*,4R*)-4-(4-methylphenyl)-1-(9H-purin-6-yl)-3-pyrrolidinyl]cyclopropanecarboxamide, in anticancer research. Their findings highlight the potential utility of cyclopropanecarboxamide derivatives in developing novel anticancer therapies (Bondock & Gieman, 2015).
Propiedades
IUPAC Name |
N-[(3S,4R)-4-(4-methylphenyl)-1-(7H-purin-6-yl)pyrrolidin-3-yl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6O/c1-12-2-4-13(5-3-12)15-8-26(9-16(15)25-20(27)14-6-7-14)19-17-18(22-10-21-17)23-11-24-19/h2-5,10-11,14-16H,6-9H2,1H3,(H,25,27)(H,21,22,23,24)/t15-,16+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFSDPFVQNDBZHW-JKSUJKDBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CN(CC2NC(=O)C3CC3)C4=NC=NC5=C4NC=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)[C@@H]2CN(C[C@H]2NC(=O)C3CC3)C4=NC=NC5=C4NC=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3S*,4R*)-4-(4-methylphenyl)-1-(9H-purin-6-yl)-3-pyrrolidinyl]cyclopropanecarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-[2-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)-1H-imidazol-1-yl]-2H-1,4-benzoxazin-3(4H)-one hydrochloride](/img/structure/B5589321.png)
![methyl 2-[(anilinocarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5589322.png)
![5-methyl-8-nitro-2,5-dihydro-1H-pyrido[4,3-b]indol-1-one](/img/structure/B5589327.png)

![N-[(1,1-dioxidotetrahydro-3-thienyl)methyl]-2-phenyl-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridine-5-carboxamide](/img/structure/B5589352.png)

![N-{(3S*,4R*)-4-(4-methylphenyl)-1-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-3-pyrrolidinyl}acetamide](/img/structure/B5589364.png)
![8-fluoro-N-methyl-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]-2-quinolinecarboxamide](/img/structure/B5589371.png)

![N-[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-6-(methoxymethyl)pyrimidin-4-amine](/img/structure/B5589384.png)
![ethyl 3-phenyl-5,6-dihydroimidazo[2,1-b][1,3]thiazole-2-carboxylate hydrobromide](/img/structure/B5589388.png)

![4-(3-{[2-(methoxymethyl)-1-piperidinyl]carbonyl}phenyl)-2-methyl-2-butanol](/img/structure/B5589401.png)
